molecular formula C4H7F2NO B13025777 3-(Difluoromethyl)azetidin-3-ol

3-(Difluoromethyl)azetidin-3-ol

Cat. No.: B13025777
M. Wt: 123.10 g/mol
InChI Key: NSDKIAODRQJVBC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H7F2NO. It is a member of the azetidine family, which is characterized by a four-membered ring containing nitrogen. This compound is notable for its difluoromethyl group and hydroxyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)azetidin-3-ol can be achieved through various methods. One common approach involves the reaction of a difluoromethylating agent with an azetidine precursor. For instance, the reaction of difluoromethyl bromide with azetidine in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)azetidin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate for the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .

Properties

IUPAC Name

3-(difluoromethyl)azetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-3(6)4(8)1-7-2-4/h3,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDKIAODRQJVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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